![molecular formula C9H12F3N3 B1453381 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine CAS No. 1057682-62-8](/img/structure/B1453381.png)
4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Overview
Description
“4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms and one hydrogen atom .
Molecular Structure Analysis
The molecular structure of “4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine” includes an imidazole ring and a trifluoromethyl group. The empirical formula is C4H3F3N2, and the molecular weight is 136.08 .Scientific Research Applications
Antidiabetic Properties
Piperazine derivatives, including those structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been recognized for their potential in treating diabetes. These compounds, particularly the piperazine derivative PMS 812, have demonstrated significant antidiabetic effects in rat models of diabetes. The enhancement of insulin secretion, a crucial aspect of diabetes management, was noted as a prominent mechanism, independent of alpha2 adrenoceptor blockage. The exploration of various substitutions on the piperazine structure and the imidazoline ring have led to the identification of compounds with improved antidiabetic properties, suggesting a promising avenue for therapeutic development in diabetes management (Le Bihan et al., 1999).
Antihypertensive Effects
Compounds structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine have also been explored for their antihypertensive activities. In one study, a series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was synthesized and evaluated for their efficacy in managing hypertension in spontaneously hypertensive rats (SHR). Preliminary indications suggest that these compounds may exert their antihypertensive effects through both central and peripheral mechanisms, highlighting their potential in hypertension treatment (Clark et al., 1983).
Lipid and Blood Sugar Regulation
New fibrates containing piperidine and piperazine moieties, structurally related to 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine, have been synthesized and evaluated for their efficacy in decreasing triglyceride, cholesterol, and blood sugar levels in mice and rats. These compounds, especially 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid (9aA: AHL-157), showed superior activities compared to traditional drugs like bezafibrate, emphasizing their potential in managing lipid and glucose levels (Komoto et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the imidazole moiety have been found to interact with a broad range of biological targets . Similarly, piperidine derivatives have been used in the synthesis of dopamine D3 receptor antagonists .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, which make them an important synthon in the development of new drugs . Piperidine derivatives have also been used in C,N-cross coupling reactions .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (13608 g/mol) and its solubility in polar solvents suggest that it may have good bioavailability .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWIPNUWIWGOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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